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Introduction
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged"

heterocyclic motif due to its prevalence in compounds with potent and diverse biological

activities.[1][2] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole

ring, is a key pharmacophore in numerous clinically approved therapeutics.[1][3] Notable

examples include Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor for cancer

treatment, and Axitinib, a potent tyrosine kinase inhibitor.[4][5] The versatility of the indazole

ring allows for substitutions at various positions, leading to a wide range of pharmacological

profiles, including antitumor, anti-inflammatory, and antimicrobial activities.[3][6]

This technical guide delves into the potential biological activity of a specific, less-explored

derivative: 1-(1-Methyl-1H-indazol-7-yl)ethanone (CAS: 1159511-26-8).[7] While direct

biological data for this compound is scarce in public literature, its structural features—namely

the N1-methylated indazole core and the 7-acetyl substituent—provide a strong basis for

generating well-founded hypotheses. By leveraging established structure-activity relationship

(SAR) data from analogous compounds, this guide will propose potential biological targets,
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outline detailed experimental workflows for their validation, and provide a strategic framework

for its investigation as a novel therapeutic agent.

Chemical Profile of 1-(1-Methyl-1H-indazol-7-
yl)ethanone

Compound Name: 1-(1-Methyl-1H-indazol-7-yl)ethanone

CAS Number: 1159511-26-8[7]

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

Structure:

(A representative image would be placed here in a real document)

The presence of the N1-methyl group prevents tautomerization and locks the scaffold in the

1H-indazole form, which is a common feature in many biologically active indazoles.[1] The

acetyl group at the 7-position introduces a potential hydrogen bond acceptor and a site for

metabolic modification, which can significantly influence its pharmacokinetic and

pharmacodynamic properties.

The Indazole Scaffold: A Hub of Biological Activity
The indazole nucleus is a versatile scaffold that has been successfully exploited to develop

inhibitors for a wide array of biological targets. This diversity stems from its ability to engage in

various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic

interactions, within the active sites of proteins.
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Target Class Specific Examples Therapeutic Area References

Protein Kinases

ERK1/2, FGFR1,

PLK4, Pim Kinases,

EGFR

Oncology [4][8]

DNA Repair Enzymes
Poly (ADP-ribose)

polymerase (PARP)
Oncology [4]

Transcription Factors
Hypoxia-Inducible

Factor 1 (HIF-1)

Oncology,

Inflammation
[9]

Ion Channels

Calcium-Release

Activated Calcium

(CRAC) Channels

Inflammation,

Autoimmune Diseases
[10]

Metabolic Enzymes
Indoleamine 2,3-

dioxygenase 1 (IDO1)
Immuno-oncology [4]

G-Protein Coupled

Receptors

5-HT3 Receptor, CC-

Chemokine Receptor

4 (CCR4)

Nausea/Vomiting,

Inflammation
[3][11]

Structure-Activity Relationship (SAR) Analysis and
Hypothesis Generation
Based on the established activities of related indazole derivatives, we can formulate

hypotheses about the potential biological targets for 1-(1-Methyl-1H-indazol-7-yl)ethanone.

Hypothesis 1: Protein Kinase Inhibition
The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The

nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge

region.

N1-Methylation: The methyl group at the N1 position is a common feature in many indazole-

based kinase inhibitors. It often serves to enhance potency and improve cell permeability by

capping a hydrogen bond donor and increasing lipophilicity.
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C7-Acetylation: The acetyl group at the 7-position is less common in known kinase inhibitors,

but its carbonyl oxygen could act as a hydrogen bond acceptor with residues in the solvent-

exposed region of the ATP-binding pocket. Alternatively, it could be involved in displacing a

key water molecule or forming other favorable interactions.

Given the prevalence of indazoles as kinase inhibitors, it is highly plausible that 1-(1-Methyl-
1H-indazol-7-yl)ethanone could exhibit inhibitory activity against one or more protein kinases.

[4][8]

Hypothesis 2: PARP Inhibition
Niraparib, a potent PARP inhibitor, features a 1H-indazole core. The indazole ring participates

in key stacking interactions within the nicotinamide binding pocket of PARP enzymes. While the

substitution pattern of 1-(1-Methyl-1H-indazol-7-yl)ethanone differs significantly from

Niraparib, the shared core scaffold suggests that it could possess some affinity for PARP

enzymes. The 7-acetyl group could potentially occupy a sub-pocket within the active site.

Hypothesis 3: Other Potential Targets
The diverse activities of indazoles suggest that other targets should also be considered.[3] For

example, some indazole derivatives have been identified as inhibitors of enzymes like IDO1 or

modulators of ion channels.[4][10] The specific substitution pattern of 1-(1-Methyl-1H-indazol-
7-yl)ethanone may confer novel activity against these or other target classes.

Proposed Experimental Workflows for Target
Validation
To systematically investigate the biological activity of 1-(1-Methyl-1H-indazol-7-yl)ethanone, a

tiered approach is recommended, starting with broad screening and progressing to more

focused, hypothesis-driven assays.

Tier 1: Initial Broad-Spectrum Screening
The initial step should involve screening the compound against large, diverse panels of

biological targets to identify potential activities and guide further investigation.
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Tier 1: Broad-Spectrum Profiling

Data Analysis & Hit Identification

Tier 2: Hypothesis-Driven Validation

1-(1-Methyl-1H-indazol-7-yl)ethanone
(Test Compound)

Kinase Panel Screening
(e.g., 400+ kinases) GPCR Panel Screening Ion Channel Panel Screening Other Relevant Panels

(e.g., PARP, IDO1)

Analyze % Inhibition Data

Identify Primary Hits
(e.g., >50% inhibition at 10 µM)

Proceed to Tier 2 Assays
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In Vitro Kinase Assay Workflow

1. Prepare Compound Dilutions

2. Set Up Kinase Reaction
(Compound + Kinase + Substrate/ATP)

3. Incubate (1 hr)

4. Add ADP-Glo™ Reagent
(Stop Reaction, Deplete ATP)

5. Incubate (40 min)

6. Add Detection Reagent
(Convert ADP to ATP, Generate Light)

7. Incubate (30 min)

8. Read Luminescence

9. Calculate IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. researchgate.net [researchgate.net]

3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC
[pmc.ncbi.nlm.nih.gov]

4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological
Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

7. 1-(1-Methyl-1H-indazol-7-yl)ethanone|CAS 1159511-26-8 [benchchem.com]

8. Discovery and structure activity relationship study of novel indazole amide inhibitors for
extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted
indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Structure-activity relationship study and discovery of indazole 3-carboxamides as
calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

11. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. ["1-(1-Methyl-1H-indazol-7-yl)ethanone" potential
biological activity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1519964#1-1-methyl-1h-indazol-7-yl-ethanone-
potential-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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